Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine
Description
Trans-2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine is a cyclopropane derivative featuring a trans-configuration amine group and a meta-substituted trifluoromethylphenyl ring. The cyclopropane ring introduces significant ring strain, while the trifluoromethyl (CF₃) group confers metabolic stability and lipophilicity, making this compound a promising candidate for central nervous system (CNS)-targeted therapeutics . Its structural uniqueness lies in the combination of rigidity (cyclopropane) and electronic modulation (CF₃), which optimizes interactions with biological targets such as dopamine D3 (D3R) and μ-opioid (MOR) receptors .
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
InChI Key |
IJUBEDIWPVVNLP-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-(trifluoromethyl)styrene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction conditions usually involve a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, room temperature.
Reduction: Hydrogen gas, palladium catalyst; conditionselevated pressure and temperature.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized cyclopropane derivatives, reduced amine derivatives, and various substituted cyclopropane compounds .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine is primarily studied for its role as a sigma receptor ligand. Sigma receptors are implicated in several neurological processes, making this compound a candidate for therapeutic applications in treating conditions such as depression and anxiety disorders. Research indicates that fluorinated cyclopropanamines can exhibit potent sigma receptor binding affinity, suggesting that this compound may possess similar properties .
2. Drug Discovery:
The compound is being investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl substitution may enhance receptor binding capabilities and stability in biological systems, making it an attractive scaffold for developing new drugs .
3. Cancer Research:
this compound has been explored for its anti-cancer properties. Studies have shown that compounds with similar structures can inhibit specific receptor tyrosine kinases associated with various cancers, including solid tumors and leukemias . This suggests a pathway for developing targeted cancer therapies.
Case Studies
Case Study 1: Sigma Receptor Binding Studies
A study investigating the binding affinity of this compound to sigma receptors revealed that modifications to the phenyl ring significantly influenced receptor interaction. Variations in substituents enhanced binding affinity, indicating the importance of structural optimization in drug design .
Case Study 2: Anti-Cancer Activity
In preclinical studies, related compounds exhibiting structural similarities to this compound demonstrated efficacy against specific cancer cell lines by targeting c-MET receptor pathways. This highlights the compound's potential as part of a therapeutic strategy against various malignancies .
Mechanism of Action
The mechanism of action of trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Activity
Key structural analogs differ in substituent positions (meta vs. para), substituent types (e.g., Cl, F, OMe), and backbone modifications. These variations critically influence binding affinity, lipophilicity, and metabolic stability.
Table 1: Pharmacological and Physicochemical Properties of Selected Analogs
*Note: The CH₂ linker introduces steric bulk, reducing binding affinity compared to direct para-CF₃ substitution.
Key Findings:
- Meta vs. Para Substitution : The meta-CF₃ analog exhibits superior D3R binding (Ki = 1.2 nM) compared to para-substituted derivatives (e.g., para-Cl: Ki = 3.8 nM). This suggests that meta-CF₃ optimally aligns with receptor topology .
- Electron-Withdrawing Groups : CF₃ and F substituents enhance binding due to electron-withdrawing effects, stabilizing ligand-receptor interactions.
- Lipophilicity : Tertiary amines (e.g., N-propylated analogs) increase logP but reduce CNS-MPO scores due to excessive lipophilicity, whereas secondary amines balance permeability and solubility .
Computational Insights
Density functional theory (DFT) studies (B3LYP functional) predict that the trans-configuration minimizes steric clash between the amine and CF₃ groups, stabilizing the molecule by 3.1 kcal/mol compared to cis analogs . AutoDock Vina simulations reveal that meta-CF₃ forms a hydrogen bond with D3R residue Asp110, while para-substituted analogs exhibit weaker interactions due to suboptimal positioning .
Biological Activity
Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFN
- Molecular Weight : 237.65 g/mol
- CAS Number : 2711-57-1
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The cyclopropane ring contributes to the compound's rigidity, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, notably sigma receptors. These receptors are implicated in various neurological processes, making this compound a candidate for treating conditions such as depression and anxiety disorders.
Interaction with Sigma Receptors
Research indicates that compounds with trifluoromethyl substitutions can exhibit significant binding affinity to sigma receptors. This interaction may lead to various pharmacological effects, including modulation of neurotransmitter systems involved in mood regulation and pain perception .
In Vitro Studies
In vitro studies have demonstrated that this compound can act as a potent ligand for sigma receptors. The binding affinity and selectivity of this compound have been assessed through various assays, revealing its potential as a therapeutic agent in neuropharmacology .
In Vivo Studies
Animal model studies have further elucidated the biological activity of this compound. For instance, administration of this compound in rodent models showed significant analgesic effects, suggesting its potential utility in pain management therapies .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Pain Management : In a study involving neuropathic pain models, the compound demonstrated a notable reduction in pain behaviors when administered at specific dosages, indicating its efficacy as an analgesic agent .
- Depression and Anxiety : Research has suggested that sigma receptor ligands can influence mood disorders. This compound's role as a sigma receptor modulator positions it as a candidate for further exploration in psychiatric applications .
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Sigma Receptor Affinity | Therapeutic Potential |
|---|---|---|---|
| This compound | Structure | High | Pain management, Neuropsychiatric disorders |
| Trans-2-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine | Structure | Moderate | Neuropsychiatric disorders |
| BAY-390 (TRPA1 Inhibitor) | Structure | Low | Pain management |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
